

# Unraveling the Chemical Architecture of Antibiotic PF 1052: A Technical Guide

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## Compound of Interest

Compound Name: Antibiotic PF 1052

Cat. No.: B8088885

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For Researchers, Scientists, and Drug Development Professionals

## Abstract

**Antibiotic PF 1052**, a fungal metabolite isolated from *Phoma* sp., represents a significant member of the tetramic acid class of natural products. This document provides a comprehensive technical overview of the chemical structure characterization of PF 1052. It consolidates available spectroscopic data, outlines the experimental methodologies employed in its structural elucidation, and presents this information in a format tailored for researchers and professionals in the field of drug discovery and development. The core of this guide is the detailed presentation of nuclear magnetic resonance (NMR) data, which was pivotal in defining the complex stereochemistry of this polycyclic macrolactam.

## Chemical Identity and Physicochemical Properties

**Antibiotic PF 1052** is characterized by the molecular formula  $C_{26}H_{39}NO_4$ , corresponding to a molecular weight of 429.60 g/mol. Its systematic IUPAC name is (E)-5-(sec-butyl)-3-((2-(2,3-dimethyloxiran-2-yl)-6,8-dimethyl-1,2,4a,5,6,7,8,8a-octahydronaphthalen-1-yl)(hydroxy)methylene)-1-methylpyrrolidine-2,4-dione.

Table 1: Chemical and Physical Properties of **Antibiotic PF 1052**

Property	Value
CAS Number	147317-15-5
Molecular Formula	C <sub>26</sub> H <sub>39</sub> NO <sub>4</sub>
Molecular Weight	429.60
Appearance	Colorless oily substance
Solubility	Soluble in DMSO and Methanol
Elemental Analysis	C, 72.69%; H, 9.15%; N, 3.26%; O, 14.90%

## Structural Elucidation: A Spectroscopic Approach

The intricate chemical structure of **Antibiotic PF 1052** was primarily elucidated through a combination of spectroscopic techniques, with Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) playing central roles. The detailed experimental protocols for the original structure determination are described in the initial discovery publications.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

One-dimensional (<sup>1</sup>H and <sup>13</sup>C) and two-dimensional NMR experiments were instrumental in establishing the connectivity and stereochemistry of PF 1052. The following tables summarize the <sup>1</sup>H and <sup>13</sup>C NMR chemical shift assignments as reported in the literature.

Table 2: <sup>1</sup>H NMR Spectroscopic Data for **Antibiotic PF 1052** (in CDCl<sub>3</sub>)

Position	$\delta$ (ppm)	Multiplicity	J (Hz)
2	3.28	m	
3	2.05, 1.35	m	
4	1.83, 1.28	m	
4a	1.95	m	
5	1.50, 1.18	m	
6	1.70	m	
7	1.55, 1.25	m	
8	1.65	m	
8a	2.25	m	
10	5.35	d	9.5
11	2.85	s	
12	1.35	s	
13	1.28	s	
14-Me	0.95	d	
15-Me	0.90	d	6.5
1'-Me	3.15	s	
2'-CH	3.65	m	
3'-CH <sub>2</sub>	1.60, 1.40	m	
4'-Me	0.92	t	7.5
5'-Me	1.15	d	7.0

Table 3: <sup>13</sup>C NMR Spectroscopic Data for **Antibiotic PF 1052** (in CDCl<sub>3</sub>)

Position	$\delta$ (ppm)
1	175.2
2	45.1
3	32.5
4	28.9
4a	42.1
5	30.2
6	35.4
7	25.8
8	31.6
8a	48.7
9	138.1
10	125.4
11	65.2
12	22.1
13	18.9
14-Me	21.5
15-Me	20.8
1'	172.5
2'	102.3
3'	198.1
4'	170.8
5'	68.5
1''-Me	25.4

2''-CH	35.8
3''-CH <sub>2</sub>	26.7
4''-Me	11.9
5''-Me	16.5

## Mass Spectrometry (MS)

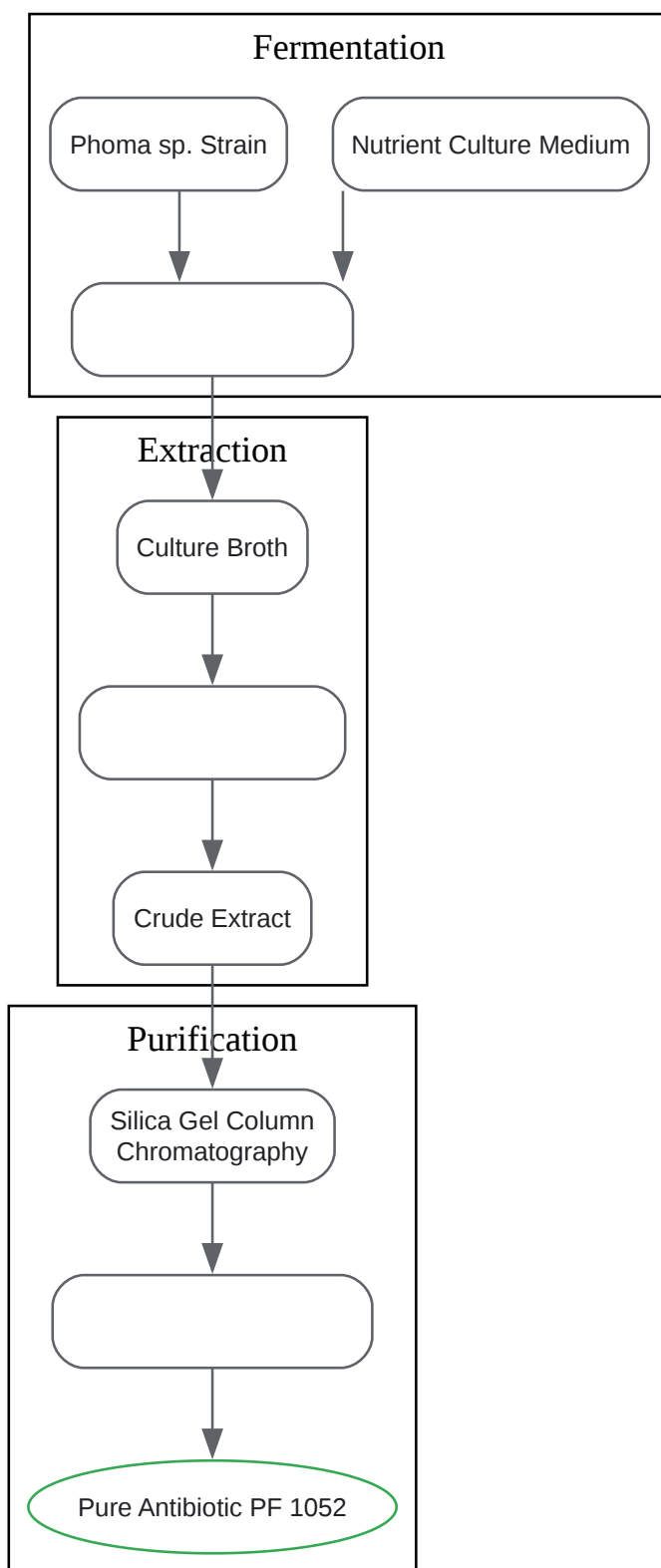
High-resolution mass spectrometry (HRMS) was employed to determine the elemental composition of **Antibiotic PF 1052**. The exact mass measurement would have been critical in confirming the molecular formula C<sub>26</sub>H<sub>39</sub>NO<sub>4</sub>. Fragmentation patterns observed in tandem MS/MS experiments would have provided further structural information, corroborating the connectivities established by NMR. The detailed fragmentation analysis is documented in the original structure elucidation papers.

## Experimental Methodologies

The following sections outline the general experimental protocols for the isolation and characterization of **Antibiotic PF 1052**, based on standard practices for natural product chemistry. For detailed, step-by-step protocols, readers are referred to the primary literature.

## Fermentation and Isolation

The production of **Antibiotic PF 1052** involves the cultivation of *Phoma* sp. in a suitable nutrient medium under controlled conditions.



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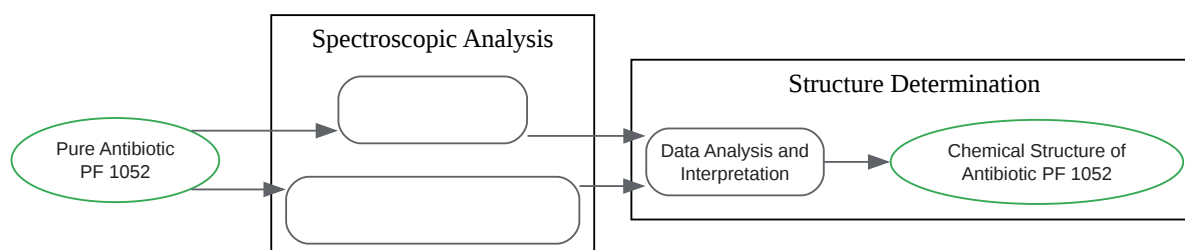
Caption: Workflow for the isolation of **Antibiotic PF 1052**.

The general procedure involves:

- Fermentation: Culturing the Phoma sp. strain in a suitable liquid medium under aerobic conditions for several days.
- Extraction: Extracting the culture broth with an organic solvent such as ethyl acetate to partition the antibiotic into the organic phase.
- Purification: Subjecting the crude extract to a series of chromatographic separations, typically starting with silica gel column chromatography followed by high-performance liquid chromatography (HPLC) to yield the pure compound.

## Spectroscopic Analysis

The purified **Antibiotic PF 1052** is then subjected to spectroscopic analysis for structure determination.



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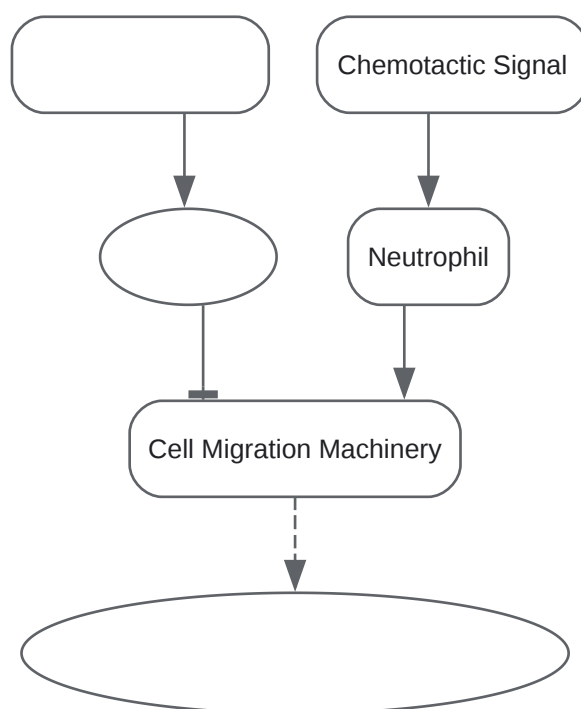
Caption: Logical workflow for the structural elucidation of PF 1052.

- NMR Spectroscopy: Samples are dissolved in a deuterated solvent (e.g.,  $\text{CDCl}_3$ ) and analyzed using a high-field NMR spectrometer. A suite of experiments including  $^1\text{H}$ ,  $^{13}\text{C}$ , DEPT, COSY, HMQC (or HSQC), and HMBC are typically performed to establish the carbon skeleton and proton connectivities.
- Mass Spectrometry: High-resolution mass spectrometry provides the accurate mass and elemental composition. Tandem mass spectrometry (MS/MS) experiments are conducted to

induce fragmentation and gain insights into the structural motifs of the molecule.

## Signaling Pathways and Biological Activity

While the primary focus of this guide is the chemical characterization, it is pertinent to note the biological context of **Antibiotic PF 1052**. It exhibits significant antibacterial activity, particularly against Gram-positive bacteria. Recent studies have also highlighted its role as a specific inhibitor of neutrophil migration, suggesting its potential as an anti-inflammatory agent. The molecular signaling pathways through which PF 1052 exerts this inhibitory effect on neutrophil migration are an active area of research.



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Caption: Proposed mechanism of action of PF 1052 on neutrophil migration.

## Conclusion

The chemical structure of **Antibiotic PF 1052** has been rigorously established through extensive spectroscopic analysis, primarily NMR and mass spectrometry. This technical guide provides a consolidated resource of the key structural data and methodologies for professionals engaged in the study and development of novel antibiotics. The unique polycyclic



tetramic acid scaffold of PF 1052 continues to be of interest for synthetic chemists and pharmacologists, and its specific biological activities, such as the inhibition of neutrophil migration, open new avenues for therapeutic applications beyond its antibacterial properties. Further research into its precise molecular targets and mechanism of action will be crucial for realizing its full clinical potential.

- To cite this document: BenchChem. [Unraveling the Chemical Architecture of Antibiotic PF 1052: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b8088885#characterization-of-the-chemical-structure-of-antibiotic-pf-1052\]](https://www.benchchem.com/product/b8088885#characterization-of-the-chemical-structure-of-antibiotic-pf-1052)

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